Cas no 1256784-83-4 (2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACID)

2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACID 化学的及び物理的性質
名前と識別子
-
- 2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACID
- AKOS013301121
- EN300-1857625
- CS-0344513
- 1256784-83-4
-
- インチ: 1S/C9H12N2O3/c1-14-8-4-2-3-6(11-8)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)
- InChIKey: PMLQHGHTTVPZNG-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(N)CC1=NC(OC)=CC=C1
計算された属性
- せいみつぶんしりょう: 196.08479225g/mol
- どういたいしつりょう: 196.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 85.4Ų
2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857625-5.0g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1857625-10.0g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1857625-0.05g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1857625-0.25g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1857625-10g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1857625-0.5g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1857625-0.1g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1857625-1.0g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1857625-2.5g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1857625-5g |
2-amino-3-(6-methoxypyridin-2-yl)propanoic acid |
1256784-83-4 | 5g |
$2443.0 | 2023-09-18 |
2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACID 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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8. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
2-AMINO-3-(6-METHOXYPYRIDIN-2-YL)PROPANOIC ACIDに関する追加情報
Compound CAS No. 1256784-83-4: 2-Amino-3-(6-methoxypyridin-2-yl)propanoic Acid
Compound CAS No. 1256784-83-4, also known as 2-Amino-3-(6-methoxypyridin-2-yl)propanoic Acid, is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its versatile functional groups, including an amino group, a methoxy-substituted pyridine ring, and a carboxylic acid moiety. The combination of these groups makes it a valuable molecule for both academic research and industrial applications.
The chemical structure of 2-Amino-3-(6-methoxypyridin-2-yl)propanoic Acid is characterized by a central propane backbone, with an amino group attached to the second carbon and a pyridine ring substituted at the sixth position with a methoxy group attached to the third carbon. This arrangement allows for diverse reactivity and functionalization possibilities. Recent studies have highlighted its role in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications.
One of the most notable aspects of this compound is its ability to participate in various organic reactions, such as nucleophilic substitutions, amide bond formations, and cross-coupling reactions. These reactions are pivotal in synthesizing complex molecules with specific biological activities. For instance, researchers have utilized 2-Amino-3-(6-methoxypyridin-2-yl)propanoic Acid as a building block for constructing peptide-like structures and bioisosteres, which are critical in drug design.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties and molecular interactions of Compound CAS No. 1256784-83-4. These studies have revealed that the methoxy group on the pyridine ring significantly influences the molecule's electronic distribution, enhancing its ability to act as a hydrogen bond donor or acceptor. This property is particularly advantageous in designing molecules with improved solubility and bioavailability.
In addition to its chemical versatility, 2-Amino-3-(6-methoxypyridin-2-yl)propanoic Acid has shown promising biological activity in preliminary assays. For example, it has demonstrated moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate ion channels has been explored in recent studies, opening avenues for its application in neuropharmacology.
The synthesis of Compound CAS No. 1256784-83-4 involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by functionalization to introduce the amino and carboxylic acid groups. Recent optimizations in synthetic protocols have improved the overall yield and purity of this compound, making it more accessible for large-scale production and research purposes.
From an environmental standpoint, 2-Amino-3-(6-methoxypyridin-2-y l)propanoic Acid has been evaluated for its biodegradability and ecotoxicological profile. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions, which is a positive attribute for its potential use in agrochemicals or pharmaceuticals.
In conclusion, Compound CAS No. 1256784 - 83 - 4, or 2 - Amino - 3 - (6 - methoxypyridin - 2 - yl ) propanoic Acid, stands out as a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers aiming to develop innovative chemical entities with practical utility.
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